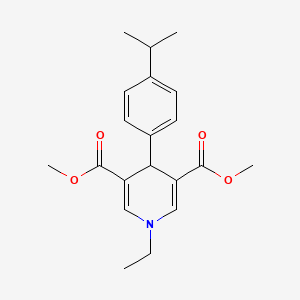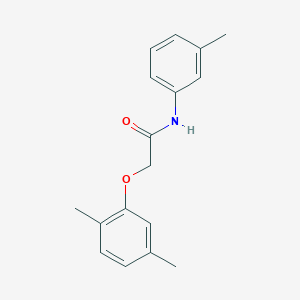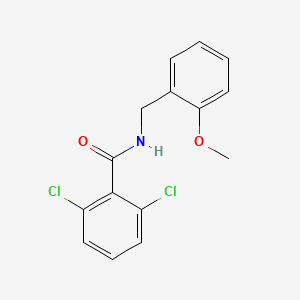![molecular formula C21H22O3 B5882649 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5882649.png)
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one, also known as TMB-8, is a synthetic compound that belongs to the class of coumarins. It is widely used in scientific research as a tool to study intracellular calcium signaling and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one exerts its inhibitory effect on IP3 receptors by binding to a specific site on the receptor and stabilizing it in a closed state. This prevents calcium from being released from intracellular stores and results in a decrease in intracellular calcium levels. The exact mechanism of how 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one binds to the IP3 receptor is not fully understood and is an area of active research.
Biochemical and Physiological Effects:
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its potency and selectivity for IP3 receptors. It is a highly specific inhibitor of IP3 receptors and does not affect other calcium channels or ion channels. This makes it a valuable tool for studying the role of calcium signaling in various cellular processes. However, one limitation of using 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is its relatively short half-life. It has a half-life of approximately 30 minutes in cells and needs to be added continuously to maintain its inhibitory effect on IP3 receptors.
Direcciones Futuras
There are several future directions for the use of 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in scientific research. One area of active research is the development of more potent and selective inhibitors of IP3 receptors. Another area of research is the study of the role of calcium signaling in various disease states such as cancer, neurodegenerative diseases, and cardiovascular diseases. 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one can be used as a tool to study the effects of inhibiting IP3 receptors in these disease states and may lead to the development of novel therapeutic strategies.
Métodos De Síntesis
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one can be synthesized by reacting 7-hydroxy-4-methylcoumarin with 2,3,5,6-tetramethylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out under reflux conditions for several hours. After the reaction is complete, the product is purified by column chromatography to obtain pure 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is widely used in scientific research as a tool to study intracellular calcium signaling. It is a potent inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for releasing calcium from intracellular stores in response to various stimuli. By inhibiting IP3 receptors, 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one can be used to study the role of calcium signaling in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-12-8-13(2)16(5)19(15(12)4)11-23-17-6-7-18-14(3)9-21(22)24-20(18)10-17/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWSZHBNKQANMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C(=CC(=O)O3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B5882586.png)
![methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5882590.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B5882598.png)

![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B5882616.png)
![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)


![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)
![9,10-dimethoxy-4-oxo-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B5882655.png)
![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)